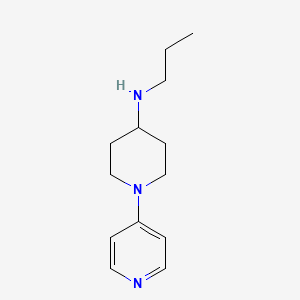

N-propyl-1-(pyridin-4-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-propyl-1-pyridin-4-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-7-15-12-5-10-16(11-6-12)13-3-8-14-9-4-13/h3-4,8-9,12,15H,2,5-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCBZLNJQRJFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCN(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperidine derivatives have been reported to have significant roles in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine derivatives have been reported to interact with various targets leading to different biological effects. The exact interaction of N-propyl-1-(pyridin-4-yl)piperidin-4-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that piperidine derivatives can influence various biochemical pathways. The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

Piperidine derivatives have been reported to have various biological effects. The specific effects of this compound are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

N-propyl-1-(pyridin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including competitive inhibition, allosteric modulation, or direct activation. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may degrade under certain conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function within the cell. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

N-propyl-1-(pyridin-4-yl)piperidin-4-amine is a piperidine derivative with a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating various biochemical pathways and interactions with cellular components. The compound's interactions can lead to significant physiological effects, making it a candidate for therapeutic applications.

This compound interacts with various biological targets, including enzymes and receptors, which can lead to different biological effects. The compound's mechanism of action may involve:

- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate interaction.

- Allosteric Modulation : Binding to sites other than the active site, altering enzyme activity.

- Direct Activation : Stimulating receptor activity directly.

These interactions are crucial for understanding its therapeutic potential in various diseases.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways, gene expression, and metabolism. Key effects include:

- Cell Proliferation and Differentiation : It can promote or inhibit cell growth depending on the context.

- Apoptosis Regulation : The compound may induce or prevent programmed cell death through specific signaling pathways.

Temporal and Dosage Effects

The biological effects of this compound can vary significantly over time and with dosage:

- Stability : Laboratory studies indicate that the compound remains stable under controlled conditions but may degrade under certain environmental factors.

- Dosage Response : Low doses may yield minimal effects, while higher doses can lead to pronounced changes in cellular functions. Toxicity has been observed at elevated dosages, emphasizing the need for careful dosage optimization in therapeutic contexts.

Metabolic Pathways

This compound participates in various metabolic pathways:

- Cytochrome P450 Interaction : The compound is likely metabolized by cytochrome P450 enzymes, affecting its pharmacokinetics and interaction with other biomolecules.

Transport and Distribution

Understanding how this compound is transported within biological systems is critical:

- Cell Membrane Transport : The compound utilizes specific transporters for cellular uptake.

Subcellular Localization

The localization of this compound within cells affects its biological activity. Targeting signals or modifications may direct it to specific organelles, influencing its interactions with other biomolecules.

Antiviral Activity

Research has shown that piperidine derivatives exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated potent activity against HIV reverse transcriptase, suggesting that this compound could have similar applications .

Antifungal Activity

In vitro studies have highlighted the antifungal potential of piperidine derivatives against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. . This suggests that this compound might also be evaluated for similar antifungal properties.

In Vivo Studies

Animal model studies indicate that this compound's efficacy varies with dosage and administration route. Research has shown that specific dosing regimens can enhance therapeutic outcomes while minimizing toxicity.

Summary Table of Biological Activities

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including N-propyl-1-(pyridin-4-yl)piperidin-4-amine, in cancer treatment. The compound has been investigated for its ability to inhibit specific kinases involved in tumor growth.

Case Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neurological Disorders

The compound has also been explored for its potential benefits in treating neurological disorders such as Alzheimer's disease.

Cholinesterase Inhibition

Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. This compound has been noted for its ability to enhance brain exposure and improve inhibition properties against these enzymes, potentially leading to better therapeutic outcomes for Alzheimer's patients .

Antioxidant Properties

Moreover, compounds with similar structures have demonstrated antioxidant properties, which may contribute to their neuroprotective effects. This dual action—cholinesterase inhibition combined with antioxidant activity—positions this compound as a promising candidate for further research in neuropharmacology .

Biochemical Pathway Inhibition

This compound has been studied for its role as an inhibitor in various biochemical pathways beyond cancer treatment.

Inhibition of PKB Pathway

The compound exhibits significant selectivity for PKB over other kinases such as PKA, which is crucial for minimizing off-target effects during therapy. The selectivity profile suggests that modifications to the piperidine structure can enhance potency and reduce metabolic clearance rates .

Potential Applications in Infectious Diseases

Emerging research indicates that derivatives of piperidine compounds may also serve as inhibitors against viral infections, including SARS-CoV2. These compounds showed promising binding affinities with viral proteases, suggesting potential applications in antiviral therapies .

Comparison with Similar Compounds

Structural and Functional Differences

- Core Ring Systems :

- The target compound features a piperidine-pyridine scaffold, whereas analogs like the pyrrolopyridine derivative () and pyrazole derivative () incorporate fused or substituted heterocycles, altering electronic properties and steric bulk .

- Substituent Effects : The propylamine group in the target compound contrasts with the tert-butylbenzyl () and cyclopropyl () groups, which may enhance lipophilicity or metabolic stability .

Pharmacological and Industrial Relevance

- SARS-CoV-2 Protease Ligands : Compounds like prot_mol00037 () demonstrate that piperidine-amine derivatives can bind viral proteases, though the target compound’s pyridin-4-yl group may offer distinct binding interactions .

Preparation Methods

Synthesis of N-tert-Butyloxycarbonyl-4-piperidone

This step involves protecting the piperidone nitrogen to facilitate selective reactions on the piperidine ring.

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| 4-piperidone hydrochloride, sodium bicarbonate, dimethyl dicarbonate butyl ester, aqueous acetone, room temperature, 24 h | Stirring under mild conditions leads to N-tert-butyloxycarbonyl-4-piperidone formation. | 91–93 |

The product is isolated by extraction with ethyl acetate, washing with brine, drying, and concentration under reduced pressure to yield a white solid.

Conversion to 4-Amino-1-tert-butoxycarbonylpiperidine

The protected piperidone undergoes reductive amination to introduce the amino group at the 4-position.

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| N-tert-butyloxycarbonyl-4-piperidone, ammonia ethanol solution (2N), titanium isopropoxide, sodium borohydride, nitrogen atmosphere, room temperature, 4 h | Sequential addition and stirring under nitrogen, controlling temperature below 30°C, followed by quenching with concentrated ammonia solution. | 81–82 |

Isolation involves filtration of precipitated solids, washing with ethyl acetate, acid-base extractions, drying, and concentration under reduced pressure.

Coupling with 2-Chloro-3-pyridyl Carboxylic Acid

This step introduces the pyridin-4-yl moiety via nucleophilic substitution or amide bond formation.

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| 4-amino-1-tert-butoxycarbonylpiperidine, 2-chloro-3-pyridyl carboxylic acid, sodium carbonate, potassium iodide, dimethyl sulfoxide, 100°C, nitrogen atmosphere | Heating the mixture facilitates coupling; after reaction, acidification with 2N HCl precipitates the product. | 71–73 |

The crude product is purified by recrystallization from isopropanol/water mixtures to obtain a white solid.

Deprotection and Final Product Formation

The final step involves removal of protecting groups and further functionalization if required to yield N-propyl-1-(pyridin-4-yl)piperidin-4-amine.

| Reagents & Conditions | Description | Yield (%) |

|---|---|---|

| Deprotection reagents (e.g., acid or base), suitable solvents, controlled temperature | Removal of tert-butoxycarbonyl groups under acidic or basic conditions; purification by recrystallization or chromatography. | Variable |

While specific deprotection details for N-propyl substitution are less documented, analogous methods involve acid-mediated cleavage of Boc groups.

Representative Reaction Scheme (Summary)

| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) |

|---|---|---|---|

| 1 | N-tert-butyloxycarbonyl-4-piperidone | 4-piperidone HCl, NaHCO3, dimethyl dicarbonate butyl ester, aqueous acetone, RT, 24 h | 91–93 |

| 2 | 4-amino-1-tert-butoxycarbonylpiperidine | Ammonia ethanol solution, titanium isopropoxide, NaBH4, N2, RT, 4 h | 81–82 |

| 3 | 2-(4-amino)piperidyl-nicotinic acid derivative | 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI, DMSO, 100°C, N2 | 71–73 |

| 4 | This compound | Deprotection and alkylation steps (acid/base treatment, propylation) | Variable |

Analytical and Research Findings

- Yields for each step are consistently high (above 70%), indicating efficient synthetic routes.

- Purification commonly involves filtration, extraction, and recrystallization, ensuring high purity.

- Reaction conditions emphasize inert atmosphere (nitrogen) and temperature control to prevent side reactions.

- Spectroscopic data (e.g., ^1H NMR) confirm structural integrity of intermediates, with characteristic signals for piperidine and pyridine protons.

- The synthetic approach is scalable, demonstrated by batch sizes ranging from tens to hundreds of grams.

Comparative Notes on Alternative Methods

- Literature reports alternative coupling strategies using halogenated pyridine derivatives and organolithium reagents for related piperidine derivatives, but these often require low temperatures (e.g., −78 °C) and more stringent conditions.

- The method described above balances practicality and yield, favoring mild conditions and accessible reagents.

Summary Table of Key Parameters

| Step | Intermediate/Product | Solvent(s) | Temperature | Atmosphere | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| 1 | N-tert-butyloxycarbonyl-4-piperidone | Aqueous acetone | Room temperature (RT) | Nitrogen | 91–93 | Extraction, drying, concentration |

| 2 | 4-amino-1-tert-butoxycarbonylpiperidine | Ethanol, ammonia | RT, <30 °C control | Nitrogen | 81–82 | Filtration, acid-base extraction |

| 3 | 2-(4-amino)piperidyl-nicotinic acid derivative | Dimethyl sulfoxide | 100 °C | Nitrogen | 71–73 | Filtration, recrystallization |

| 4 | This compound | Variable | Variable | Variable | Variable | Deprotection, chromatographic or recrystallization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.